Idarubicin hydrochloride
概要
説明
Synthesis Analysis
The synthesis of Idarubicin involves complex chemical processes aimed at achieving its unique anthracycline structure. The synthetic pathway is designed to introduce the hydrochloride moiety, which enhances its solubility and pharmacological activity. Although specific details of the synthesis processes are proprietary, they involve multistep chemical reactions, including the crucial step of removing the methoxy group, which distinguishes Idarubicin from other anthracyclines.
Molecular Structure Analysis
Idarubicin's molecular structure is characterized by its anthracycline framework, with the absence of a methoxy group at position 4, resulting in a more lipophilic compound. This structural modification affects its interaction with DNA, enhancing its intercalative binding to the double helix and affecting the DNA's structural integrity, crucial for its anticancer activity.
Chemical Reactions and Properties
Idarubicin undergoes various chemical reactions, including redox reactions and interactions with DNA. Its redox behavior is pH-dependent and involves the irreversible transfer of electrons and protons, leading to the formation of reactive oxygen species (ROS) that contribute to its antitumor effects. The interaction with DNA is mediated through an intercalative mode, which is supported by spectroscopic analyses revealing a high affinity between Idarubicin and double-stranded DNA.
Physical Properties Analysis
The physical properties of Idarubicin Hydrochloride, such as solubility, stability, and melting point, are significantly influenced by its hydrochloride salt form. This form enhances its solubility in water and biological fluids, making it more bioavailable for therapeutic applications. The stability of Idarubicin under various conditions, including temperature and pH, is crucial for its storage and handling.
Chemical Properties Analysis
Idarubicin's chemical properties, including its reactivity and interaction with biological macromolecules, are central to its pharmacological efficacy. Its ability to generate ROS through redox reactions and bind to DNA by intercalation are key mechanisms of its action. The compound's lipophilicity, a result of its structural modification, also plays a significant role in its distribution and interaction with cellular membranes.
- Redox mechanism of anticancer drug idarubicin and in-situ evaluation of interaction with DNA using an electrochemical biosensor (Kara, 2014)
- Structural investigation of idarubicin-DNA interaction: spectroscopic and molecular docking study (Charak & Mehrotra, 2013)
- In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques (Ozluer & Kara, 2014)
科学的研究の応用
1. Application in Drug-Eluting Beads
- Summary of the Application : Idarubicin hydrochloride is loaded into CalliSpheres® Drug-Eluting Beads to investigate the loading method, release profiles, and morphological properties .
- Methods of Application : The drug loading rate was found to be negatively correlated with the amount of drug added and the diameter of CalliSpheres®, and positively correlated with the drug concentration . The optimized method involved adding 20 mg of idarubicin at a concentration of 2 mg/mL and incubating at room temperature .
- Results or Outcomes : The idarubicin loading efficiency was above 95% after 10 minutes for all three CalliSpheres® . The drug leak rate was under 1% within 8 hours after mixing with iopamidol .
2. Application in Electrochemical Sensors
- Summary of the Application : Idarubicin hydrochloride is monitored in environmental and biological fluids using an electrochemical sensor amplified with NiOSWCNTs/CNT nanocomposites and 1-ethyl-3-methylimidazolium chloride conductive catalysts .
- Methods of Application : The NiO/SWCNTs nanocomposites and EMCl play an important catalytic role in improving the electron transfer process at the surface of the carbon paste electrode (CPE) to monitor idarubicin .
- Results or Outcomes : The oxidation signal of idarubicin amplified by modification of CPE by NiO/SWCNTs and EMCl was about 4.3 times and NiO/SWCNTs/EMCl/CPE detected idarubicin in a concentration range of 0.001–160 µM with a detection limit of 0.5 nM .
3. Application in Leukemia Treatment
- Summary of the Application : Idarubicin hydrochloride, an anthracycline drug, has been used for decades predominantly for the treatment of acute myeloid leukemia (AML) and acute nonlymphocytic leukaemia (ANLL), especially in paediatric populations .
- Methods of Application : The drug is administered intravenously or orally to patients .
- Results or Outcomes : The drug has shown significant efficacy in the treatment of these types of leukemia .
4. Application in Breast Cancer Treatment
- Summary of the Application : Idarubicin hydrochloride has shown activity against breast cancer .
- Methods of Application : The drug is administered intravenously or orally to patients .
- Results or Outcomes : The drug has shown significant efficacy in the treatment of breast cancer .
5. Application in Lymphomas Treatment
- Summary of the Application : Idarubicin hydrochloride has shown activity against lymphomas .
- Methods of Application : The drug is administered intravenously or orally to patients .
- Results or Outcomes : The drug has shown significant efficacy in the treatment of lymphomas .
6. Application in Chronic Myelogenous Leukemia Treatment
- Summary of the Application : Idarubicin hydrochloride is used for treatment of chronic myelogenous leukemia in blast crisis .
- Methods of Application : The drug is administered intravenously or orally to patients .
- Results or Outcomes : The drug has shown significant efficacy in the treatment of chronic myelogenous leukemia .
7. Application in Acute Lymphoblastic Leukemia Treatment
- Summary of the Application : Idarubicin hydrochloride is used for the treatment of acute lymphoblastic leukemia (ALL) which has come back after having treatment with another chemotherapy drug .
- Methods of Application : The drug is administered intravenously or orally to patients .
- Results or Outcomes : The drug has shown significant efficacy in the treatment of acute lymphoblastic leukemia .
8. Application in Combination Therapy
- Summary of the Application : Idarubicin is currently combined with cytosine arabinoside as a first line treatment of acute myeloid leukemia .
- Methods of Application : The drug is administered intravenously or orally to patients .
- Results or Outcomes : The combination therapy has shown significant efficacy in the treatment of acute myeloid leukemia .
9. Application in DNA Interaction
- Summary of the Application : Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex .
- Methods of Application : This property is utilized in various research and experimental procedures .
- Results or Outcomes : The interaction with DNA helps in understanding the mechanism of action of the drug and its antitumor effects .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10-,15-,16-,17-,21+,26-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPTYWUBOQMBP-RVFAQHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58957-92-9 (Parent) | |
Record name | Idarubicin hydrochloride [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047797 | |
Record name | Idarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Idarubicin hydrochloride | |
CAS RN |
57852-57-0 | |
Record name | Idarubicin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57852-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idarubicin hydrochloride [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7S-cis)-9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxynaphthacene-5,12-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDARUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV3MDU5IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。